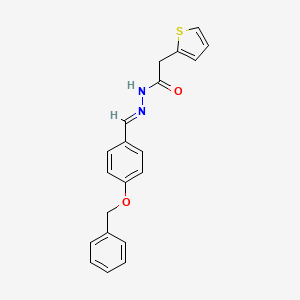

N'-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide

Description

N'-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(2-thienyl)acetohydrazide with 4-(benzyloxy)benzaldehyde. This compound belongs to the class of Schiff bases, characterized by the presence of the hydrazide (-CONHNH₂) and benzylidene (Ar-CH=N-) moieties. The synthesis typically involves refluxing the hydrazide precursor with an aromatic aldehyde in ethanol, catalyzed by glacial acetic acid, followed by purification via recrystallization .

Key structural features include:

- Thienyl moiety: Enhances electronic delocalization and may influence bioactivity.

- Hydrazone linkage: Imparts conformational flexibility and chelation capacity for metal ions.

The compound’s characterization involves techniques such as thin-layer chromatography (TLC), elemental analysis (CHN), FT-IR, and NMR spectroscopy to confirm purity and structural integrity .

Properties

Molecular Formula |

C20H18N2O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C20H18N2O2S/c23-20(13-19-7-4-12-25-19)22-21-14-16-8-10-18(11-9-16)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23)/b21-14+ |

InChI Key |

GXDMIQOHKKEKHK-KGENOOAVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive compounds and drug candidates.

Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials. Its functional groups enable its incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance solubility and modulate electronic properties, while bulky groups (e.g., pyrazoloquinoline) may sterically hinder interactions .

- Synthesis Efficiency : Yields range from 65% to 85%, influenced by aldehyde reactivity and steric factors .

Anticancer Activity

- N'-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide: Limited direct data, but structural analogs exhibit Akt inhibition (IC₅₀ = 0.50 µg/mL) via apoptosis induction .

- N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide : Shows marked activity against H-ras-transformed fibroblasts (IC₅₀ = 0.50 µg/mL) .

- N'-(4-hydroxy-3-methoxybenzylidene)-2-(biphenylyloxy)acetohydrazide : Demonstrates anti-inflammatory effects via COX-1 inhibition (IC₅₀ = 1.2 µM) .

Antimicrobial Activity

- This compound: Not explicitly reported, but related compounds (e.g., 4a–c in ) show MIC values of 8–32 µg/mL against S. aureus and E. coli.

- N'-(2,4-dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a) : Exhibits potent antifungal activity (MIC = 4 µg/mL against C. albicans) .

Spectroscopic and Physicochemical Comparisons

Notes:

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thienyl group, which is a five-membered sulfur-containing heterocycle, and a benzyloxy group that enhances its solubility. The molecular formula is . The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation :

CC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)S - InChIKey :

IVKQXQIKHWOSJF-BUVRLJJBSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Preliminary studies have shown that similar compounds can inhibit the growth of drug-resistant strains of this bacterium, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| This compound | TBD | |

| Isoniazid | 0.1 µg/mL | |

| Rifampicin | 0.05 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of specific bacterial enzymes critical for survival. Interaction studies suggest that this compound may bind to bacterial receptors associated with resistance mechanisms, potentially disrupting their function .

Case Studies and Research Findings

In a study published in 2022, researchers synthesized a series of compounds related to this compound and evaluated their antimycobacterial activity. The study reported that two of these compounds exhibited MIC values comparable to first-line tuberculosis drugs, indicating their potential as viable alternatives in treatment regimens .

Selectivity and Toxicity

Selectivity assays conducted on Vero and HepG2 cells demonstrated that the most active compounds derived from this class exhibited minimal cytotoxicity, indicating a favorable therapeutic index. This selectivity is crucial for developing new treatments that minimize adverse effects on healthy cells while effectively targeting pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.